

# KBP-7018: A Highly Selective Kinase Inhibitor Targeting Key Drivers of Fibrosis

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Compound of Interest				
Compound Name:	KBP-7018			
Cat. No.:	B608310	Get Quote		

A head-to-head comparison with Nintedanib and Sunitinib reveals a superior selectivity profile for **KBP-7018**, a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF). Extensive kinase panel screening demonstrates that **KBP-7018** potently inhibits key fibrotic pathways while minimizing off-target effects, suggesting a wider therapeutic window.

Developed as a novel treatment for the progressive and fatal lung disease idiopathic pulmonary fibrosis, **KBP-7018** is a multi-kinase inhibitor that shows high potency against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1] A comprehensive analysis of its kinase selectivity against a panel of 64 kinases reveals a significantly more focused inhibitory profile compared to the established anti-fibrotic agent Nintedanib. This heightened selectivity may translate to a more favorable safety profile in clinical applications.

### Kinase Inhibition Profile: KBP-7018 vs. Alternatives

To objectively assess the selectivity of **KBP-7018**, its inhibitory activity was compared against Nintedanib and another multi-kinase inhibitor, Sunitinib. The data, summarized in the table below, highlights the distinct selectivity profiles of these three compounds. **KBP-7018** demonstrates potent, low nanomolar inhibition of its primary targets while exhibiting minimal activity against a wide range of other kinases.



Kinase Target	KBP-7018 IC50 (nM)	Nintedanib IC50 (nM)	Sunitinib K d (nM)
Primary Targets			
c-KIT	10	140	8
PDGFRα	-	59	4
PDGFRβ	7.6	65	2
RET	25	-	59
FLT3	-	>10000	23
VEGFR1	-	34	2
VEGFR2	-	13	9
VEGFR3	-	13	3
Selected Off-Targets			
ABL1	>1000	-	-
EGFR	>1000	-	>10000
SRC	>1000	156	110
LCK	-	208	3000
FYN	-	47	10000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Kd values represent the dissociation constant, a measure of binding affinity. Data for **KBP-7018** and Nintedanib IC50 values are from a 64-kinase panel screen. Sunitinib Kd values are from a comprehensive KINOMEscan<sup>™</sup> panel. A hyphen (-) indicates that data was not available in the referenced panel.

The data clearly illustrates that while all three inhibitors target kinases involved in angiogenesis and cell proliferation, **KBP-7018** maintains a much tighter focus on its intended targets. Notably, in a screen of 64 kinases, **KBP-7018** inhibited only five kinases by more than 80% at a

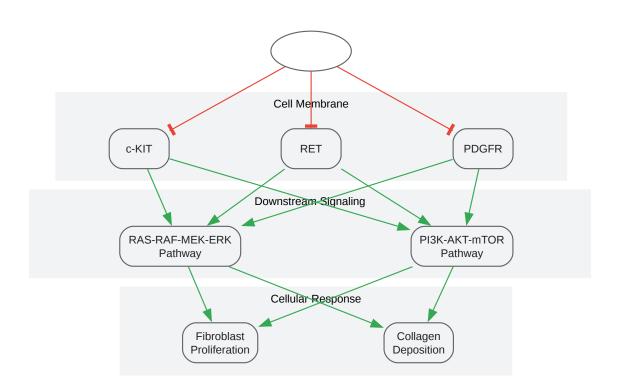


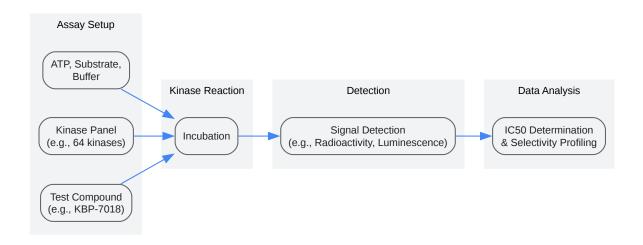
concentration of 1  $\mu$ M, whereas Nintedanib inhibited nineteen kinases to the same extent. This superior selectivity of **KBP-7018** suggests a reduced potential for off-target toxicities.

## **Signaling Pathways and Experimental Workflow**

The signaling pathways targeted by **KBP-7018** are central to the progression of fibrotic diseases. The diagram below illustrates the key kinases inhibited by **KBP-7018** and their role in downstream signaling cascades that promote fibroblast proliferation and collagen deposition, hallmarks of fibrosis.







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### References

- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
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